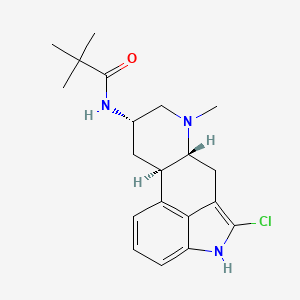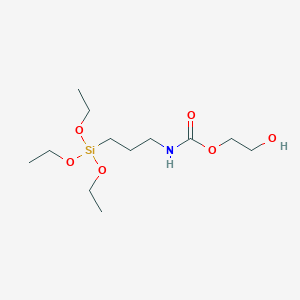
N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
SDZ-208912 ist ein niedermolekulares Medikament, das ursprünglich von Novartis Pharma AG entwickelt wurde. Es wirkt als 5-HT1A-Rezeptoragonist, 5-HT2-Rezeptorantagonist, D1-Rezeptorantagonist und D2-Rezeptoragonist . Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Verhaltens- und psychotischen Störungen untersucht .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für SDZ-208912 sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Als niedermolekulares Medikament wird es wahrscheinlich durch eine Reihe organischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Industrielle Produktionsmethoden würden typischerweise die Optimierung dieser Synthesewege für die großtechnische Produktion umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for SDZ-208912 are not widely documented in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization. Industrial production methods would typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
SDZ-208912 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu einem Keton oder einer Carbonsäure führen, während Reduktion zu einem Alkohol führen kann.
Wissenschaftliche Forschungsanwendungen
SDZ-208912 wurde in der wissenschaftlichen Forschung umfassend untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner Anwendungen sind:
Chemie: Als Referenzverbindung in Studien zur Rezeptorbindung und -aktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin- und Dopaminrezeptoren.
Medizin: Als potenzielle Behandlung für Verhaltens- und psychotische Störungen aufgrund seines Rezeptoraktivitätsprofils untersucht.
Industrie: Bei der Entwicklung neuer Therapeutika eingesetzt, die auf ähnliche Rezeptoren abzielen.
Wirkmechanismus
SDZ-208912 übt seine Wirkungen durch seine Aktivität an verschiedenen Rezeptoren aus:
5-HT1A-Rezeptoragonist: Aktiviert den Serotonin-1A-Rezeptor, der anxiolytische und antidepressive Wirkungen haben kann.
5-HT2-Rezeptorantagonist: Blockiert den Serotonin-2-Rezeptor, was Symptome von Psychosen reduzieren kann.
D1-Rezeptorantagonist: Blockiert den Dopamin-D1-Rezeptor, der kognitive und motorische Funktionen modulieren kann.
D2-Rezeptoragonist: Aktiviert den Dopamin-D2-Rezeptor, der Stimmung und Verhalten beeinflussen kann.
Wirkmechanismus
SDZ-208912 exerts its effects through its activity on various receptors:
5-HT1A receptor agonist: Activates the serotonin 1A receptor, which can have anxiolytic and antidepressant effects.
5-HT2 receptor antagonist: Blocks the serotonin 2 receptor, which can reduce symptoms of psychosis.
D1 receptor antagonist: Blocks the dopamine D1 receptor, which can modulate cognitive and motor functions.
D2 receptor agonist: Activates the dopamine D2 receptor, which can influence mood and behavior.
Vergleich Mit ähnlichen Verbindungen
SDZ-208912 ähnelt anderen Dopamin-Partiagonisten wie Aripiprazol und Tergurid . es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Aripiprazol: Ein Dopamin-D2- und Serotonin-5-HT1A-Rezeptor-Partiagonist mit antagonistischer Aktivität an 5-HT2A-Rezeptoren.
Tergurid: Ein Dopamin-Partiagonist, der in klinischen Studien antipsychotische Aktivität gezeigt hat.
Die Kombination der Rezeptoraktivitäten von SDZ-208912 (5-HT1A-Agonist, 5-HT2-Antagonist, D1-Antagonist und D2-Agonist) macht es unter diesen Verbindungen einzigartig .
Eigenschaften
IUPAC Name |
N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25)/t11-,13+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOFQMUQMXGKGQ-NORZTCDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923434 | |
| Record name | N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101000-49-1, 120478-65-1 | |
| Record name | SDZ 208-912 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101000-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDZ-208-912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101000491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120478651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDZ-208-912 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LR4NX4AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





